molecular formula C21H22N2O4 B14958231 N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine

N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine

Cat. No.: B14958231
M. Wt: 366.4 g/mol
InChI Key: APLYCWZJDINDJC-UHFFFAOYSA-N
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Description

N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine typically involves the reaction of 9-oxo-10(9H)-acridineacetic acid with norleucine. The process begins with the preparation of 9-oxo-10(9H)-acridineacetic acid, which can be synthesized through the oxidation of acridine derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acridine ring or the side chains.

    Substitution: The compound can participate in substitution reactions, where functional groups on the acridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, which is a key mechanism for its potential anticancer activity . Additionally, the compound may interact with proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the acridine moiety and norleucine. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[2-(9-oxoacridin-10-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C21H22N2O4/c1-2-3-10-16(21(26)27)22-19(24)13-23-17-11-6-4-8-14(17)20(25)15-9-5-7-12-18(15)23/h4-9,11-12,16H,2-3,10,13H2,1H3,(H,22,24)(H,26,27)

InChI Key

APLYCWZJDINDJC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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